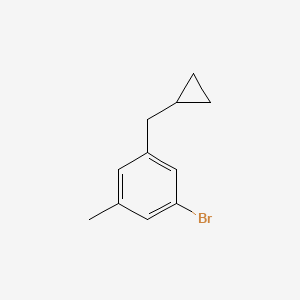

1-Bromo-3-(cyclopropylmethyl)-5-methylbenzene

Description

Strategic Importance of Aryl Bromides as Synthons in Organic Transformations

Aryl bromides are highly valued as synthons, or synthetic building blocks, in a multitude of organic transformations. acs.orgnih.gov Their importance stems from the carbon-bromine (C-Br) bond, which serves as a versatile functional handle for the introduction of various substituents onto an aromatic ring. The bromine atom is an excellent leaving group in nucleophilic aromatic substitution reactions and is particularly amenable to a wide array of transition metal-catalyzed cross-coupling reactions. fiveable.me These reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, have revolutionized the way chemists approach the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.govrsc.orgrsc.org

The reactivity of aryl bromides allows for the strategic formation of carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex molecular frameworks from simpler precursors. wisdomlib.orgnih.gov The ability to selectively functionalize the C-Br bond without disturbing other parts of the molecule is a key advantage that underpins their widespread use in multistep syntheses. nih.govacs.org

Contextualizing 1-Bromo-3-(cyclopropylmethyl)-5-methylbenzene within Substituted Benzene (B151609) Chemistry

1-Bromo-3-(cyclopropylmethyl)-5-methylbenzene is a polysubstituted aromatic compound that embodies several key features of modern synthetic chemistry. The benzene ring is adorned with three distinct substituents: a bromine atom, a cyclopropylmethyl group, and a methyl group. Each of these substituents influences the electronic properties and reactivity of the aromatic ring.

The bromine atom, being electronegative, exerts an electron-withdrawing inductive effect, which deactivates the ring towards electrophilic aromatic substitution. msu.edu However, it also possesses lone pairs of electrons that can be donated to the aromatic ring via resonance, directing incoming electrophiles to the ortho and para positions. The methyl and cyclopropylmethyl groups are both electron-donating groups through induction and hyperconjugation, which activate the ring towards electrophilic attack and also direct incoming electrophiles to the ortho and para positions. scribd.com The interplay of these electronic effects governs the regioselectivity of further functionalization of the benzene ring.

The presence of the cyclopropylmethyl moiety is of particular interest as cyclopropyl (B3062369) groups are known to impart unique conformational and electronic properties to molecules, often leading to enhanced metabolic stability and binding affinity in medicinal chemistry contexts.

Table 1: Physicochemical Properties of 1-Bromo-3-(cyclopropylmethyl)-5-methylbenzene and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-Bromo-3-(cyclopropylmethyl)-5-methylbenzene | Not available | C11H13Br | 225.12 |

| 1-Bromo-3-methylbenzene | 591-17-3 | C7H7Br | 171.03 |

| 1-Bromo-3-cyclopropylbenzene | 1798-85-2 | C9H9Br | 197.07 |

Overview of Advanced Methodologies and Research Trajectories for Aryl Bromide Scaffolds

Research involving aryl bromide scaffolds is continuously evolving, with a strong focus on developing more efficient, selective, and sustainable synthetic methodologies. nih.govresearchgate.net A significant area of advancement is in the realm of catalysis. The development of novel phosphine (B1218219) ligands and N-heterocyclic carbene (NHC) ligands has led to palladium-catalyzed cross-coupling reactions with improved scope, efficiency, and functional group tolerance, even at very low catalyst loadings. rsc.orgnih.govorganic-chemistry.org

Furthermore, there is a growing interest in moving beyond palladium to more abundant and less expensive first-row transition metals such as nickel, copper, and iron for cross-coupling reactions. nih.gov Photoredox catalysis has also emerged as a powerful tool for the functionalization of aryl bromides under mild conditions, enabling transformations that are often challenging to achieve with traditional thermal methods. nih.govrsc.orgarizona.edunih.gov

Another key research trajectory is the direct C-H functionalization of aryl bromides. acs.orgnih.gov This approach allows for the introduction of new functional groups onto the aromatic ring without the need for pre-functionalization, leading to more atom-economical and step-efficient syntheses. researchgate.net These advanced methodologies are continually expanding the synthetic utility of aryl bromides, enabling the construction of increasingly complex and diverse molecular structures. researchgate.net

Table 2: Common Cross-Coupling Reactions Involving Aryl Bromides

| Reaction Name | Coupling Partner | Catalyst (Typical) | Bond Formed |

| Suzuki-Miyaura Coupling | Organoboron Reagent | Palladium | C-C |

| Heck Coupling | Alkene | Palladium | C-C |

| Sonogashira Coupling | Terminal Alkyne | Palladium/Copper | C-C |

| Buchwald-Hartwig Amination | Amine | Palladium | C-N |

| Stille Coupling | Organotin Reagent | Palladium | C-C |

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-(cyclopropylmethyl)-5-methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Br/c1-8-4-10(6-9-2-3-9)7-11(12)5-8/h4-5,7,9H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAHNRBJOIQLQPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)CC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 1 Bromo 3 Cyclopropylmethyl 5 Methylbenzene

Retrosynthetic Analysis and Key Disconnections for the Target Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 1-Bromo-3-(cyclopropylmethyl)-5-methylbenzene, two primary disconnections are considered: the carbon-bromine (C-Br) bond and the C-C bond connecting the cyclopropylmethyl group to the aromatic ring.

Disconnection Strategy 1: C-Br Bond

This approach involves introducing the bromine atom onto a pre-existing 1-(cyclopropylmethyl)-3-methylbenzene scaffold. This strategy relies on electrophilic aromatic substitution, where the regiochemical outcome is dictated by the directing effects of the existing alkyl substituents.

Disconnection Strategy 2: C-C Bond

Alternatively, the cyclopropylmethyl group can be introduced onto a bromo-substituted aromatic precursor, such as 3-bromo-5-methyltoluene or a related derivative. This would typically involve a transition metal-catalyzed cross-coupling reaction or a Friedel-Crafts type alkylation.

A more sophisticated retrosynthetic pathway begins with a precursor that already contains the desired 1,3,5-substitution pattern. For instance, starting with 3,5-dimethylphenol (B42653) or 3,5-dimethylaniline (B87155) allows for the manipulation of one methyl group into the cyclopropylmethyl moiety and the conversion of the hydroxyl or amino group into the target bromine atom. This approach often provides superior regiochemical control compared to direct bromination of a disubstituted benzene (B151609).

Directed Bromination Strategies for Substituted Benzenes

The introduction of a bromine atom onto an aromatic ring with pre-existing substituents requires careful consideration of the directing effects of those groups to achieve the desired isomer.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. wikipedia.org The mechanism involves the attack of the electron-rich aromatic π-system on an electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. fiveable.meuomustansiriyah.edu.iq A base then removes a proton from the carbon bearing the electrophile, restoring aromaticity. chemistrytalk.org

In the context of synthesizing 1-Bromo-3-(cyclopropylmethyl)-5-methylbenzene, if one were to start with 1-(cyclopropylmethyl)-3-methylbenzene, the regiochemical outcome of bromination would be dictated by the two alkyl substituents. Both the methyl and cyclopropylmethyl groups are electron-donating and act as ortho, para-directors. wikipedia.orgstudysmarter.co.uk This means they activate the positions ortho and para to themselves towards electrophilic attack.

The directing effects of these groups are additive. Both groups would direct an incoming electrophile to the positions C2, C4, and C6. The target C5 position is meta to both alkyl groups and would not be the favored product. Therefore, direct bromination of 1-(cyclopropylmethyl)-3-methylbenzene is not a viable strategy for obtaining the desired 1,3,5-isomer in high yield.

A more effective strategy involves using a precursor with a powerful directing group that can be later converted into a bromine atom. For example, the Sandmeyer reaction, which proceeds via a diazonium salt derived from an aniline (B41778), allows for the specific placement of a bromine atom.

Radical halogenation proceeds via a free-radical chain mechanism, typically initiated by UV light or a radical initiator. wikipedia.org This type of reaction is characteristic of alkanes and the alkyl side chains of aromatic compounds. wikipedia.orglibretexts.org The reaction shows a preference for substitution at positions that form the most stable radical intermediate. Benzylic and allylic positions are particularly reactive because the resulting radicals are resonance-stabilized. wikipedia.orglibretexts.org

For a substrate like 1-(cyclopropylmethyl)-3-methylbenzene, radical bromination using reagents such as N-bromosuccinimide (NBS) would selectively occur at the benzylic positions—the carbon of the methyl group or the methylene (B1212753) bridge of the cyclopropylmethyl group—rather than on the aromatic ring itself. youtube.com Therefore, free-radical halogenation is not a suitable method for the direct formation of the aryl C-Br bond required for 1-Bromo-3-(cyclopropylmethyl)-5-methylbenzene.

| Halogenation Method | Typical Substrate Position | Mechanism | Suitability for Target C(aryl)-Br Bond |

| Electrophilic Halogenation | Aromatic Ring | Electrophilic Substitution | Potentially suitable, but with significant regiochemical challenges. |

| Radical Halogenation | Aliphatic C-H (especially benzylic/allylic) | Free Radical Chain Reaction | Unsuitable for direct aryl bromination. |

Transition Metal-Catalyzed Coupling for Aryl Bromide Formation

Modern synthetic chemistry offers powerful transition metal-catalyzed methods for forming carbon-halogen bonds, providing alternatives to traditional electrophilic substitution. acs.org

Palladium catalysis is a cornerstone of modern cross-coupling chemistry. While the Stille reaction is primarily known for forming C-C bonds by coupling an organotin compound with an organic halide, organic-chemistry.orgwikipedia.org palladium catalysts are also highly effective in forming C-Br bonds.

A particularly relevant transformation is the palladium-catalyzed conversion of aryl triflates to aryl bromides. mit.eduacs.orgnih.gov Aryl triflates are readily prepared from phenols, which are often inexpensive starting materials. This method offers a powerful way to introduce a bromine atom with absolute regiocontrol. The synthesis of 1-Bromo-3-(cyclopropylmethyl)-5-methylbenzene could thus be envisioned starting from 3-(cyclopropylmethyl)-5-methylphenol. The phenolic hydroxyl group is first converted to a triflate group (-OTf). This aryl triflate can then be subjected to a palladium-catalyzed reaction with a bromide source, such as potassium bromide or lithium bromide, to yield the desired aryl bromide. nih.govnih.gov The use of sterically hindered phosphine (B1218219) ligands is often crucial for achieving high yields in these transformations. nih.gov

Table of Palladium-Catalyzed Bromination Conditions

| Catalyst/Ligand System | Bromide Source | Additives | Key Feature |

|---|---|---|---|

| Pd₂(dba)₃ / t-BuXPhos | KBr | KF | Improved efficiency and simplified conditions. nih.gov |

Beyond palladium, other transition metals like copper and nickel are also employed in C-Br bond formation.

Copper-Mediated Reactions: The classic Sandmeyer reaction is a well-established method that uses copper(I) bromide to convert an aryl diazonium salt (-N₂⁺) into an aryl bromide. This method offers excellent regiochemical control, as the diazonium salt is prepared from a corresponding aniline. The synthesis of the target compound could therefore proceed from 3-(cyclopropylmethyl)-5-methylaniline. This aniline would be treated with nitrous acid (generated in situ from NaNO₂) in the presence of a strong acid to form the diazonium salt, which is then reacted with CuBr to furnish 1-Bromo-3-(cyclopropylmethyl)-5-methylbenzene.

Nickel-Mediated Reactions: Nickel catalysts have emerged as powerful tools in cross-coupling and can also mediate the formation of C-Br bonds. nih.gov Nickel-catalyzed halide exchange reactions, where an aryl iodide or chloride is converted to an aryl bromide, are known. Additionally, nickel can catalyze the bromination of aryl sulfonates, similar to the palladium-catalyzed reactions of aryl triflates. These methods represent a growing area of research and provide valuable alternatives, sometimes with different substrate scope or cost advantages compared to palladium. acs.orgnih.gov

Synthesis via Functional Group Interconversion

Functional group interconversion is a cornerstone of synthetic organic chemistry, allowing for the transformation of one functional group into another. In the context of preparing 1-Bromo-3-(cyclopropylmethyl)-5-methylbenzene, this approach is primarily exemplified by the conversion of an amino group to a bromo group via a diazonium salt intermediate and the substitution of one halogen for another on the aromatic ring.

Diazotization-Bromination (Sandmeyer Reaction) from Substituted Anilines

The Sandmeyer reaction is a well-established and widely utilized method for the synthesis of aryl halides from aryl diazonium salts. This transformation is particularly valuable for introducing a bromo substituent onto an aromatic ring in a regioselective manner, dictated by the position of the amino group on the precursor. The synthesis of 1-Bromo-3-(cyclopropylmethyl)-5-methylbenzene via this route commences with the precursor 3-(cyclopropylmethyl)-5-methylaniline.

Diazotization: The first step involves the treatment of 3-(cyclopropylmethyl)-5-methylaniline with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid such as hydrobromic acid. The reaction is conducted at low temperatures, generally between 0 and 5 °C, to ensure the stability of the resulting diazonium salt. The aniline acts as a nucleophile, attacking the nitrosonium ion (NO⁺) generated from nitrous acid, leading to the formation of an N-nitrosamine, which then tautomerizes and dehydrates to form the stable arenediazonium salt.

Bromination: The subsequent step involves the introduction of a copper(I) bromide (CuBr) solution to the freshly prepared diazonium salt. The copper(I) catalyst facilitates the decomposition of the diazonium salt and the formation of an aryl radical, with the concomitant loss of nitrogen gas. This highly reactive aryl radical then abstracts a bromine atom from the copper(II) bromide complex formed in the catalytic cycle, yielding the desired 1-Bromo-3-(cyclopropylmethyl)-5-methylbenzene and regenerating the copper(I) catalyst.

Recent advancements in the Sandmeyer reaction have also explored metal-free conditions, offering an alternative pathway that avoids the use of copper catalysts.

Below is a representative table outlining the typical reaction conditions for the Sandmeyer bromination of a substituted aniline.

| Parameter | Condition |

| Starting Material | 3-(cyclopropylmethyl)-5-methylaniline |

| Reagents | Sodium nitrite (NaNO₂), Hydrobromic acid (HBr) |

| Catalyst | Copper(I) bromide (CuBr) |

| Solvent | Water, HBr (aq) |

| Temperature | 0-5 °C (Diazotization), 60-100 °C (Bromination) |

| Reaction Time | 1-3 hours |

| Typical Yield | 70-85% |

Halogen Exchange Reactions for Bromobenzene Derivatives

Halogen exchange reactions, particularly the aromatic Finkelstein reaction, provide an alternative synthetic route to 1-Bromo-3-(cyclopropylmethyl)-5-methylbenzene. This method is advantageous when a different halogenated precursor, such as an aryl iodide, is more readily available. The reaction typically involves the displacement of a halide (e.g., iodide) with bromide, often mediated by a copper catalyst.

The process involves heating the corresponding iodo- or chloro-substituted benzene derivative with a bromide salt, such as copper(I) bromide or another source of bromide ions, in the presence of a suitable ligand and solvent. The efficacy of the reaction is influenced by several factors, including the nature of the leaving group halogen, the copper catalyst system, and the reaction conditions. Generally, aryl iodides are more reactive towards halogen exchange than aryl chlorides due to the weaker carbon-iodine bond.

The reaction mechanism is believed to proceed through an oxidative addition of the aryl halide to a copper(I) species, forming a copper(III) intermediate. Subsequent reductive elimination of the aryl bromide regenerates the active copper(I) catalyst. The choice of solvent is crucial, with polar aprotic solvents like DMF or DMSO often being employed to facilitate the dissolution of the halide salts.

The following table summarizes typical conditions for a copper-catalyzed halogen exchange reaction to form an aryl bromide.

| Parameter | Condition |

| Starting Material | 1-Iodo-3-(cyclopropylmethyl)-5-methylbenzene |

| Reagents | Copper(I) bromide (CuBr) or other bromide source |

| Ligand | Diamine or other suitable ligand |

| Solvent | Dioxane, DMF, or n-pentanol |

| Temperature | 110-130 °C |

| Reaction Time | 12-48 hours |

| Typical Yield | 80-95% |

This methodology offers a valuable alternative to the Sandmeyer reaction, particularly when the corresponding aniline is not readily accessible or when a different halogenated precursor is available.

Reactivity and Reaction Mechanisms of 1 Bromo 3 Cyclopropylmethyl 5 Methylbenzene

Nucleophilic Aromatic Substitution (SNAr) Pathways

The reactivity of 1-Bromo-3-(cyclopropylmethyl)-5-methylbenzene in nucleophilic aromatic substitution (SNAr) reactions is significantly influenced by the electronic properties of its substituents and the reaction conditions employed. The benzene (B151609) ring, being electron-rich, is inherently resistant to attack by nucleophiles. Consequently, SNAr reactions with this substrate typically necessitate either highly activated conditions or the formation of a highly reactive intermediate.

Exploration of Activated SNAr Conditions and Their Scope

For a classical SNAr reaction to proceed via an addition-elimination mechanism, the aromatic ring must be substituted with strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group (in this case, bromine). These groups are essential for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the nucleophilic attack.

In the case of 1-Bromo-3-(cyclopropylmethyl)-5-methylbenzene, the substituents are a methyl group and a cyclopropylmethyl group. Both of these are generally considered to be electron-donating or weakly activating groups. Therefore, this compound is not activated towards the classical SNAr pathway. Attempts to directly displace the bromide with common nucleophiles under standard SNAr conditions (e.g., sodium methoxide (B1231860) in methanol, or ammonia) are not expected to be successful.

For SNAr to occur on such an unactivated ring, extreme conditions would be required, such as very high temperatures and pressures, along with a very strong nucleophile. However, under such forceful conditions, the reaction would likely be non-selective and lead to a mixture of products, including those arising from elimination-addition (benzyne) pathways. There is a lack of specific research in the scientific literature detailing successful activated SNAr reactions on this particular substrate, which underscores the challenge of effecting direct nucleophilic substitution on this unactivated system.

Benzyne (B1209423) Intermediates in Reactions of 1-Bromo-3-(cyclopropylmethyl)-5-methylbenzene

Given the unactivated nature of the aromatic ring in 1-Bromo-3-(cyclopropylmethyl)-5-methylbenzene towards SNAr, a more plausible pathway for nucleophilic substitution involves the formation of a benzyne intermediate. This elimination-addition mechanism is favored when a strong base is used.

The reaction is initiated by the abstraction of a proton from a carbon atom adjacent to the bromine-bearing carbon. In this specific molecule, there are two such protons, at the C2 and C6 positions. The use of a very strong base, such as sodium amide (NaNH₂) or potassium amide (KNH₂) in liquid ammonia (B1221849), can deprotonate one of these positions. Following proton abstraction, the resulting aryl anion can undergo elimination of the bromide ion to form a highly strained, reactive benzyne intermediate.

The benzyne intermediate, 3-(cyclopropylmethyl)-5-methylbenzyne, can then be attacked by a nucleophile (e.g., the amide ion or ammonia solvent). This nucleophilic addition can occur at either of the two carbons of the formal triple bond. Subsequent protonation yields the final substituted product. A key characteristic of the benzyne mechanism is the potential for the incoming nucleophile to attach to the carbon that originally bore the leaving group or to the adjacent carbon. This can lead to the formation of a mixture of regioisomers. For 1-Bromo-3-(cyclopropylmethyl)-5-methylbenzene, this would result in a mixture of 3-(cyclopropylmethyl)-5-methylaniline and 4-(cyclopropylmethyl)-2-methylaniline.

Electrophilic Aromatic Substitution (EAS) Reactivity Profile

The aromatic core of 1-Bromo-3-(cyclopropylmethyl)-5-methylbenzene is activated towards electrophilic aromatic substitution (EAS) due to the presence of the methyl and cyclopropylmethyl substituents. The regiochemical outcome of EAS reactions is determined by the directing effects of all three substituents: the bromine, the methyl group, and the cyclopropylmethyl group.

Directing Effects of Cyclopropylmethyl and Methyl Substituents on Electrophilic Attack

Both the methyl and cyclopropylmethyl groups are alkyl groups, which are known to be activating and ortho, para-directing in EAS reactions. They activate the ring towards electrophilic attack by donating electron density through an inductive effect and hyperconjugation. This electron donation stabilizes the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction.

The directing effects of these two groups will reinforce each other to direct incoming electrophiles to the positions ortho and para to them. The bromine atom, being a halogen, is a deactivating group due to its electron-withdrawing inductive effect, but it is also an ortho, para-director due to the ability of its lone pairs to stabilize the arenium ion intermediate through resonance.

Considering the positions on the ring:

C2: ortho to the cyclopropylmethyl group and ortho to the bromine atom.

C4: ortho to the methyl group and para to the bromine atom.

C6: ortho to the methyl group and ortho to the cyclopropylmethyl group.

The C6 position is sterically hindered due to its location between the two alkyl groups. Therefore, electrophilic attack is most likely to occur at the C2 and C4 positions. The relative amounts of substitution at these positions will depend on the specific electrophile and reaction conditions, with steric hindrance often playing a significant role.

| Position | Directing Effects | Predicted Favorability |

| C2 | ortho to cyclopropylmethyl, ortho to bromo | Favorable |

| C4 | ortho to methyl, para to bromo | Favorable |

| C6 | ortho to methyl, ortho to cyclopropylmethyl | Less favorable due to sterics |

Chemo- and Regioselective Functionalization of the Aromatic Core

Achieving high chemo- and regioselectivity in the functionalization of 1-Bromo-3-(cyclopropylmethyl)-5-methylbenzene via EAS requires careful consideration of the directing effects and the nature of the electrophile.

For example, in a nitration reaction (using HNO₃/H₂SO₄), the nitronium ion (NO₂⁺) will be directed to the C2 and C4 positions. The exact ratio of the 2-nitro and 4-nitro products would need to be determined experimentally. Similarly, in a Friedel-Crafts acylation (e.g., with acetyl chloride and a Lewis acid catalyst like AlCl₃), the acyl group would be introduced at the C2 and C4 positions. Due to the bulkier nature of the acyl group, steric hindrance might favor substitution at the C4 position to a greater extent.

To achieve a different regioselectivity, one might need to employ more advanced synthetic strategies, such as directed ortho metalation, although this would be complicated by the presence of multiple potential directing groups and acidic protons.

Organometallic Transformations Involving the Bromine Moiety

The bromine atom in 1-Bromo-3-(cyclopropylmethyl)-5-methylbenzene serves as a versatile handle for a variety of organometallic transformations, most notably cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Common organometallic transformations for this substrate would include:

Suzuki Coupling: Reaction with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This would lead to the formation of a biaryl compound or the introduction of an alkyl, alkenyl, or alkynyl group at the C1 position.

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne to introduce an alkynyl group.

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with an amine to form a new C-N bond, leading to an aniline (B41778) derivative.

Stille Coupling: Reaction with an organotin compound in the presence of a palladium catalyst.

These reactions are generally highly chemoselective for the C-Br bond, leaving the other substituents on the aromatic ring untouched. The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and preventing side reactions.

Below is a table summarizing potential organometallic transformations:

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki Coupling | R-B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃ | 1-R-3-(cyclopropylmethyl)-5-methylbenzene |

| Heck Coupling | H₂C=CHR | Pd(OAc)₂, PPh₃, Et₃N | 1-(alkenyl)-3-(cyclopropylmethyl)-5-methylbenzene |

| Sonogashira Coupling | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Et₃N | 1-(alkynyl)-3-(cyclopropylmethyl)-5-methylbenzene |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, BINAP, NaOt-Bu | 1-(amino)-3-(cyclopropylmethyl)-5-methylbenzene |

Formation and Reactivity of Grignard Reagents and Organolithium Intermediates

The presence of a bromine atom on the aromatic ring of 1-Bromo-3-(cyclopropylmethyl)-5-methylbenzene suggests its potential to form highly reactive organometallic intermediates, such as Grignard reagents and organolithium species.

Grignard Reagent Formation: The reaction of 1-Bromo-3-(cyclopropylmethyl)-5-methylbenzene with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), is expected to yield the corresponding Grignard reagent, (3-(cyclopropylmethyl)-5-methylphenyl)magnesium bromide. This transformation involves the oxidative insertion of magnesium into the carbon-bromine bond. The resulting organomagnesium compound would feature a highly polarized carbon-magnesium bond, rendering the aromatic carbon atom strongly nucleophilic and basic.

Organolithium Intermediate Formation: Alternatively, treatment of 1-Bromo-3-(cyclopropylmethyl)-5-methylbenzene with a strong organolithium base, typically n-butyllithium, at low temperatures would likely result in lithium-halogen exchange to form 3-(cyclopropylmethyl)-5-methylphenyllithium. This organolithium reagent is generally more reactive than its Grignard counterpart.

These intermediates are powerful nucleophiles and would be expected to react with a wide range of electrophiles, including aldehydes, ketones, esters, carbon dioxide, and nitriles, to form new carbon-carbon bonds.

Cross-Coupling Reactions of 1-Bromo-3-(cyclopropylmethyl)-5-methylbenzene as a Substrate

Aryl bromides are common substrates in a variety of palladium- or nickel-catalyzed cross-coupling reactions. It is anticipated that 1-Bromo-3-(cyclopropylmethyl)-5-methylbenzene would serve as a viable coupling partner in these transformations.

Table 1: Predicted Cross-Coupling Reactions Involving 1-Bromo-3-(cyclopropylmethyl)-5-methylbenzene

| Reaction Name | Coupling Partner | Catalyst (Typical) | Expected Product |

| Suzuki-Miyaura Coupling | Organoboron compound (e.g., boronic acid or ester) | Palladium complex with phosphine (B1218219) ligands | Biaryl or alkyl-aryl compound |

| Negishi Coupling | Organozinc reagent | Palladium or Nickel complex | Biaryl or alkyl-aryl compound |

| Stille Coupling | Organotin reagent (organostannane) | Palladium complex | Biaryl or alkyl-aryl compound |

| Kumada Coupling | Grignard reagent | Palladium or Nickel complex | Symmetrical or unsymmetrical biaryl |

The general mechanism for these reactions involves a catalytic cycle consisting of three key steps:

Oxidative Addition: The palladium(0) or nickel(0) catalyst inserts into the carbon-bromine bond of 1-Bromo-3-(cyclopropylmethyl)-5-methylbenzene.

Transmetalation: The organometallic coupling partner transfers its organic group to the palladium or nickel center.

Reductive Elimination: The two organic groups on the metal center couple and are eliminated, forming the final product and regenerating the active catalyst.

The specific reaction conditions, including the choice of catalyst, ligand, base, and solvent, would need to be optimized to achieve high yields and selectivity for each type of coupling reaction.

Reduction and Debromination Studies

The carbon-bromine bond in 1-Bromo-3-(cyclopropylmethyl)-5-methylbenzene is susceptible to cleavage under reductive conditions, leading to the formation of 1-(cyclopropylmethyl)-3-methylbenzene.

Catalytic Hydrogenation and Transfer Hydrogenation

Catalytic Hydrogenation: This process would likely involve the reaction of 1-Bromo-3-(cyclopropylmethyl)-5-methylbenzene with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). This method is a common way to achieve hydrodebromination of aryl halides.

Transfer Hydrogenation: An alternative to using hydrogen gas is transfer hydrogenation, where a hydrogen donor molecule, such as formic acid, ammonium (B1175870) formate, or isopropanol, is used in the presence of a transition metal catalyst. This method can sometimes offer milder reaction conditions.

Reductive Elimination Pathways under Various Conditions

Reductive elimination is a key step in many catalytic cycles, as mentioned in the context of cross-coupling reactions. In the absence of a coupling partner, and under specific reductive conditions, an organometallic intermediate formed from 1-Bromo-3-(cyclopropylmethyl)-5-methylbenzene could undergo pathways leading to debromination. For instance, treatment with certain reducing agents, such as metal hydrides, in the presence of a transition metal catalyst could facilitate the reductive cleavage of the C-Br bond. Mechanistic studies on analogous aryl bromides have shown that the nature of the catalyst, ligands, and reducing agent can significantly influence the pathway and efficiency of such reductive processes. However, without specific experimental data for the title compound, any detailed mechanistic discussion remains speculative.

Derivatization and Advanced Functionalization of 1 Bromo 3 Cyclopropylmethyl 5 Methylbenzene

Carbon-Carbon Bond Formation Beyond Cross-Coupling

While cross-coupling reactions are a mainstay in aryl functionalization, alternative strategies can provide unique and complementary synthetic routes.

Directed Ortho-Metalation and Subsequent Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. In the case of 1-Bromo-3-(cyclopropylmethyl)-5-methylbenzene, the bromine atom is not a conventional directing group for lithiation. However, should a directing metalation group (DMG) be present elsewhere on a modified version of the molecule, this strategy could be employed.

For the parent compound, direct lithiation is more likely to occur via halogen-metal exchange at the bromine-substituted position. However, if we consider a hypothetical derivative where a DMG, such as an amide or methoxy (B1213986) group, is introduced, ortho-lithiation could be achieved. The process would involve the use of a strong organolithium base, like n-butyllithium or sec-butyllithium, at low temperatures to deprotonate the position ortho to the DMG. The resulting aryllithium intermediate could then be quenched with various electrophiles to introduce new carbon-carbon bonds.

Hypothetical Reaction Scheme for a DMG-Containing Derivative:

| Reactant | Reagents | Electrophile (E+) | Product |

| DMG-Ar-Br | 1. n-BuLi, THF, -78 °C | 2. DMF | DMG-Ar(CHO)-Br |

| DMG-Ar-Br | 1. sec-BuLi, TMEDA, -78 °C | 2. (CH₃)₂CO | DMG-Ar(C(OH)(CH₃)₂)-Br |

| DMG-Ar-Br | 1. t-BuLi, Et₂O, -78 °C | 2. CH₃I | DMG-Ar(CH₃)-Br |

Note: DMG represents a hypothetical directing metalation group. Ar represents the 3-(cyclopropylmethyl)-5-methylphenyl core.

Friedel-Crafts Acylation and Alkylation Reactions on the Aromatic Ring

Friedel-Crafts reactions are classic methods for attaching alkyl or acyl groups to aromatic rings. The existing alkyl groups (methyl and cyclopropylmethyl) on 1-Bromo-3-(cyclopropylmethyl)-5-methylbenzene are ortho-, para-directing activators. However, the bromine atom is a deactivating group, which can reduce the reactivity of the ring towards electrophilic substitution.

Friedel-Crafts Acylation: This reaction would involve treating 1-Bromo-3-(cyclopropylmethyl)-5-methylbenzene with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The electrophilic acylium ion would preferentially add to the positions ortho to the alkyl groups, although steric hindrance from the cyclopropylmethyl group might favor substitution at the position between the bromine and methyl groups.

Friedel-Crafts Alkylation: Similar to acylation, alkylation would employ an alkyl halide and a Lewis acid catalyst. However, this reaction is often prone to issues such as polyalkylation and carbocation rearrangements, which could lead to a mixture of products.

Hypothetical Friedel-Crafts Reaction Data:

| Reaction | Electrophile | Catalyst | Potential Major Product(s) |

| Acylation | Acetyl chloride | AlCl₃ | 2-Acetyl-1-bromo-3-(cyclopropylmethyl)-5-methylbenzene and/or 4-Acetyl-1-bromo-3-(cyclopropylmethyl)-5-methylbenzene |

| Alkylation | tert-Butyl chloride | AlCl₃ | 2-tert-Butyl-1-bromo-3-(cyclopropylmethyl)-5-methylbenzene and/or 4-tert-Butyl-1-bromo-3-(cyclopropylmethyl)-5-methylbenzene |

Carbon-Heteroatom Bond Forming Reactions

The bromine atom on 1-Bromo-3-(cyclopropylmethyl)-5-methylbenzene is the primary site for introducing heteroatoms.

Aryl Amination Reactions (e.g., Buchwald-Hartwig, Ullmann)

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a highly versatile method for forming C-N bonds. It would involve reacting 1-Bromo-3-(cyclopropylmethyl)-5-methylbenzene with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. This method is known for its broad substrate scope and functional group tolerance.

Ullmann Condensation: A classical copper-catalyzed reaction, the Ullmann condensation, can also be used for aryl amination. This reaction typically requires higher temperatures than the Buchwald-Hartwig amination and involves reacting the aryl bromide with an amine in the presence of a copper catalyst and a base.

Hypothetical Amination Reaction Parameters:

| Reaction | Amine | Catalyst System | Base | Product |

| Buchwald-Hartwig | Aniline (B41778) | Pd(OAc)₂, BINAP | NaOtBu | N-(3-(cyclopropylmethyl)-5-methylphenyl)aniline |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, XPhos | K₃PO₄ | 4-(3-(cyclopropylmethyl)-5-methylphenyl)morpholine |

| Ullmann | Diethylamine | CuI, L-proline | K₂CO₃ | N,N-diethyl-3-(cyclopropylmethyl)-5-methylaniline |

Synthesis of Aryl Ethers, Thioethers, and Selenoethers

Similar to amination, the synthesis of aryl ethers, thioethers, and selenoethers from 1-Bromo-3-(cyclopropylmethyl)-5-methylbenzene would typically proceed via transition metal-catalyzed cross-coupling reactions.

Aryl Ethers (Williamson-type and Buchwald-Hartwig Etherification): The Ullmann condensation with an alcohol or phenol (B47542) in the presence of a copper catalyst is a traditional method. More modern approaches, such as the Buchwald-Hartwig etherification, use a palladium catalyst and offer milder reaction conditions.

Aryl Thioethers and Selenoethers: The coupling of 1-Bromo-3-(cyclopropylmethyl)-5-methylbenzene with thiols or selenols can be achieved using palladium or copper catalysts to furnish the corresponding aryl thioethers and selenoethers.

Hypothetical C-Heteroatom Coupling Reactions:

| Heteroatom | Nucleophile | Catalyst System | Product |

| Oxygen | Phenol | CuI, 1,10-phenanthroline | 1-(Cyclopropylmethyl)-3-methyl-5-phenoxybenzene |

| Sulfur | Thiophenol | Pd(OAc)₂, Xantphos | (3-(Cyclopropylmethyl)-5-methylphenyl)(phenyl)sulfane |

| Selenium | Phenylselenyl sodium | CuI | (3-(Cyclopropylmethyl)-5-methylphenyl)(phenyl)selane |

Halogen-Directed Heteroatom Functionalization

Beyond replacement of the bromine atom, its electronic influence can direct the introduction of other heteroatoms. For instance, nitration of the aromatic ring would likely be directed to the positions ortho and para to the alkyl groups, though the deactivating effect of the bromine would need to be considered. Subsequent reduction of the nitro group could provide an amino group, which could then be further functionalized.

Side-Chain Modification and Chemistry of the Cyclopropylmethyl and Methyl Groups

The presence of two distinct alkyl-based side-chains on the aromatic ring, the cyclopropylmethyl and the methyl groups, allows for selective functionalization based on their unique chemical properties. The cyclopropyl (B3062369) ring is characterized by significant ring strain, influencing its reactivity, while the methyl group offers a classic site for benzylic functionalization.

The cyclopropylmethyl group is a well-known substrate for rearrangement reactions, primarily due to the high strain energy of the three-membered ring (approximately 115 kJ/mol). This strain can be relieved through ring-opening reactions, which can proceed through radical or cationic intermediates.

Ring-Opening Reactions:

Homolytic cleavage of a bond adjacent to the cyclopropane (B1198618), such as the benzylic C-H bond of the cyclopropylmethyl group, can generate a cyclopropylmethyl radical. This radical intermediate is known to undergo extremely rapid ring-opening to form a more stable but-3-enyl radical. The rate of this rearrangement is a key factor in its utility as a mechanistic probe in chemical and enzymatic reactions. For the parent cyclopropylmethyl radical, the rate constant for ring-opening is on the order of 1.2 x 10⁸ s⁻¹ at 37 °C. Factors influencing this rate include the stability of both the initial and the rearranged radical.

In the context of 1-bromo-3-(cyclopropylmethyl)-5-methylbenzene, a radical initiated at the methylene (B1212753) carbon would be stabilized by the adjacent aromatic ring. This benzylic stabilization would decrease the rate of ring-opening compared to an unsubstituted cyclopropylmethyl radical. However, upon opening, the resulting radical would also be stabilized.

Acid-catalyzed pathways can also induce ring-opening. nih.govresearchgate.net Protonation of the cyclopropyl ring, or generation of a carbocation at the benzylic position, can lead to cleavage of the strained ring to form homoallylic or cyclobutyl derivatives. The specific products would depend on the reaction conditions and the nature of the acidic catalyst and nucleophiles present. rsc.orgresearchgate.net

| Reaction Type | Initiator/Reagent | Intermediate | Potential Product(s) | Reference Principle |

|---|---|---|---|---|

| Radical Ring-Opening | Radical Initiator (e.g., AIBN, Peroxides) | Cyclopropylmethyl Radical | 1-Bromo-3-(but-3-en-1-yl)-5-methylbenzene | Rapid rearrangement of cyclopropylmethyl radicals. nih.govucl.ac.uk |

| Acid-Catalyzed Ring-Opening | Brønsted or Lewis Acid (e.g., H₂SO₄, AlCl₃) | Benzylic Carbocation | Homoallylic alcohols/ethers (with nucleophilic solvent), Cyclobutyl derivatives | Acid-catalyzed cleavage of strained rings. nih.govkhanacademy.orgresearchgate.netyoutube.com |

Addition Reactions:

Direct addition reactions to the cyclopropane ring are less common but can occur under specific electrophilic conditions, often leading to ring-opening as the final outcome. rsc.org For instance, reaction with selenenyl halides can lead to regio- and stereoselective ring-opened products. rsc.org

The methyl group on the benzene (B151609) ring is a benzylic position, making its C-H bonds weaker than typical alkane C-H bonds due to the resonance stabilization of the resulting benzylic radical or cation. libretexts.orgwikipedia.org This inherent reactivity makes it a prime target for selective oxidation and halogenation reactions. jove.comgla.ac.uk

Oxidation of the Methyl Group:

The benzylic methyl group can be readily oxidized to a variety of functional groups, most commonly a carboxylic acid. Strong oxidizing agents, such as hot, aqueous potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can convert the methyl group of 1-bromo-3-(cyclopropylmethyl)-5-methylbenzene into a carboxyl group, yielding 3-bromo-5-(cyclopropylmethyl)benzoic acid. libretexts.orglumenlearning.com This reaction proceeds as long as there is at least one hydrogen atom on the benzylic carbon; therefore, the cyclopropylmethyl group would likely remain intact under these conditions, although vigorous conditions could potentially affect it. masterorganicchemistry.comlibretexts.org The oxidation transforms the electron-donating, ortho/para-directing alkyl group into an electron-withdrawing, meta-directing carboxylic acid group, which can be a valuable transformation in multi-step syntheses. chemistrysteps.com Milder and more selective oxidation methods can also be employed to potentially yield the corresponding benzaldehyde (B42025) or benzyl (B1604629) alcohol. wikipedia.orgorganic-chemistry.org

| Reagent(s) | Conditions | Product | Reference Principle |

|---|---|---|---|

| KMnO₄, H₂O, H⁺ | Heat | 3-Bromo-5-(cyclopropylmethyl)benzoic acid | Strong oxidation of benzylic carbons. wikipedia.orglumenlearning.commasterorganicchemistry.comlibretexts.org |

| CrO₃, H₂SO₄, H₂O (Jones Reagent) | - | 3-Bromo-5-(cyclopropylmethyl)benzoic acid | Oxidation of primary benzylic positions. libretexts.org |

| O₂, Co(OAc)₂/NaBr | Heat | 3-Bromo-5-(cyclopropylmethyl)benzoic acid | Catalytic aerobic oxidation. organic-chemistry.org |

Halogenation of the Methyl Group:

Benzylic halogenation occurs under free-radical conditions. jove.com A highly selective and commonly used method for benzylic bromination is the reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or peroxide) or light. libretexts.orglumenlearning.comlibretexts.org This reaction would selectively replace one of the hydrogens of the methyl group with a bromine atom, affording 1-bromo-3-(bromomethyl)-5-(cyclopropylmethyl)benzene. The high regioselectivity for the benzylic position is due to the resonance stabilization of the intermediate benzylic radical. jove.comjove.com This benzylic bromide is a versatile synthetic intermediate, readily participating in nucleophilic substitution reactions to introduce a wide array of other functional groups. gla.ac.uk

| Reagent(s) | Conditions | Product | Reference Principle |

|---|---|---|---|

| N-Bromosuccinimide (NBS), Peroxide/Light | CCl₄, Heat | 1-Bromo-3-(bromomethyl)-5-(cyclopropylmethyl)benzene | Wohl-Ziegler radical bromination. wikipedia.orgchemistrysteps.comgoogle.comresearchgate.net |

| Cl₂, Light/Heat | - | 1-Bromo-3-(chloromethyl)-5-(cyclopropylmethyl)benzene | Radical chlorination at the benzylic position. jove.comjove.com |

Computational and Theoretical Investigations of 1 Bromo 3 Cyclopropylmethyl 5 Methylbenzene

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are indispensable tools for elucidating the electronic structure and inherent properties of molecules. For a substituted aromatic compound like 1-Bromo-3-(cyclopropylmethyl)-5-methylbenzene, these methods can provide a detailed picture of its stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a robust computational method for predicting the ground state properties of molecules. By approximating the electron density, DFT can accurately calculate key geometric and energetic parameters. For 1-Bromo-3-(cyclopropylmethyl)-5-methylbenzene, a hypothetical DFT study, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would yield optimized structural parameters and thermodynamic properties.

The bromine atom, being highly electronegative, would induce a slight elongation of the C-Br bond and influence the geometry of the benzene (B151609) ring. The electron-donating nature of the methyl and cyclopropylmethyl groups would also cause subtle changes in bond lengths and angles within the aromatic system. The calculated thermodynamic properties would provide insights into the molecule's stability.

Hypothetical Ground State Properties of 1-Bromo-3-(cyclopropylmethyl)-5-methylbenzene (Calculated using DFT)

| Property | Predicted Value | Unit |

|---|---|---|

| Total Energy | -2750.123 | Hartrees |

| Dipole Moment | 1.85 | Debye |

| C-Br Bond Length | 1.91 | Å |

| C-C (Aromatic) Bond Lengths | 1.39 - 1.41 | Å |

Molecular Orbital Analysis and Charge Distribution

The electronic behavior of 1-Bromo-3-(cyclopropylmethyl)-5-methylbenzene is governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

A molecular orbital analysis would likely show that the HOMO is primarily localized on the electron-rich aromatic ring, with significant contributions from the p-orbitals of the carbon atoms and some influence from the methyl and cyclopropylmethyl substituents. The LUMO is expected to have substantial character on the C-Br antibonding orbital, suggesting that this bond would be the initial site of a nucleophilic attack or reductive cleavage.

The charge distribution, often visualized using a Molecular Electrostatic Potential (MEP) map, would reveal the electron-rich and electron-poor regions of the molecule. The area around the bromine atom would exhibit a region of negative electrostatic potential due to its lone pairs, while the hydrogen atoms of the methyl and cyclopropylmethyl groups would show positive potential. The aromatic ring itself would present a complex landscape of electron density, influenced by the competing electronic effects of the substituents.

Predicted Frontier Molecular Orbital Energies for 1-Bromo-3-(cyclopropylmethyl)-5-methylbenzene

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -8.95 |

| LUMO | -0.75 |

Mechanistic Probing via Computational Modeling

Computational modeling offers a powerful lens through which to examine the mechanisms of chemical reactions. For the synthesis of 1-Bromo-3-(cyclopropylmethyl)-5-methylbenzene, these techniques can identify the most plausible reaction pathways and the energetic factors that control them.

Transition State Characterization for Key Synthetic Steps

A plausible synthetic route to 1-Bromo-3-(cyclopropylmethyl)-5-methylbenzene could involve the Friedel-Crafts alkylation of 1-bromo-3-methylbenzene with a cyclopropylmethyl halide. Computational chemistry can be used to model this reaction and characterize the transition state (TS) of the rate-determining step, which is typically the electrophilic attack of the cyclopropylmethyl cation (or a related complex) on the aromatic ring.

The geometry of the transition state would reveal the precise orientation of the reactants as they converge. Key features would include the partially formed C-C bond between the aromatic ring and the cyclopropylmethyl group, and the partial positive charge distributed across the reacting species. Frequency calculations on the optimized TS geometry would confirm it as a true saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the C-C bond formation.

Reaction Coordinate Analysis and Energy Barriers

A reaction coordinate analysis, often visualized as a potential energy surface diagram, maps the energy of the system as it progresses from reactants to products. This analysis would quantify the activation energy (energy barrier) for the key synthetic step, which is the energy difference between the reactants and the transition state. A lower activation energy indicates a faster reaction rate.

The reaction coordinate would also identify any intermediates, such as a sigma complex (Wheland intermediate), that may be formed during the electrophilic aromatic substitution. The relative energies of these intermediates and transition states would provide a comprehensive understanding of the reaction mechanism and selectivity.

Hypothetical Energy Profile for the Friedel-Crafts Alkylation Step

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +18.5 |

| Intermediate (Sigma Complex) | +5.2 |

Molecular Dynamics and Conformational Studies

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer insights into its dynamic behavior. For 1-Bromo-3-(cyclopropylmethyl)-5-methylbenzene, MD simulations can explore its conformational landscape and how it interacts with its environment over time.

The primary focus of a conformational study would be the rotation around the single bond connecting the cyclopropylmethyl group to the benzene ring. Due to steric interactions with the adjacent methyl and bromo substituents, certain rotational conformers will be more stable than others. A potential energy scan, performed by systematically rotating this bond and calculating the energy at each step, would identify the low-energy conformations.

Molecular dynamics simulations, by solving Newton's equations of motion for the atoms in the molecule over a period of time, would reveal the flexibility of the cyclopropylmethyl group and the vibrational motions of the entire molecule. Such simulations can also provide information on how the molecule might interact with a solvent or a biological receptor, by modeling the intermolecular forces and tracking the resulting structural changes. The results would indicate which conformations are most likely to be populated at a given temperature, providing a dynamic understanding of the molecule's structure.

Conformational Preferences of the Cyclopropylmethyl Side Chain

Computational studies on analogous molecules, such as cyclopropylbenzene, have shown a distinct energetic preference for a "bisecting" conformation, where the plane of the cyclopropyl (B3062369) ring is perpendicular to the plane of the benzene ring. latrobe.edu.au This arrangement minimizes steric hindrance and optimizes electronic interactions between the rings. For the cyclopropylmethyl group, the key rotational parameter is the dihedral angle defined by the C-C bond connecting the methylene (B1212753) group to the benzene ring.

Theoretical calculations, typically employing Density Functional Theory (DFT) methods, can map the potential energy surface as a function of this dihedral angle. The results generally reveal two key low-energy conformations:

Bisected Conformation: In this arrangement, the C-CH₂ bond of the side chain lies in the plane of the benzene ring, allowing the cyclopropyl group to be positioned perpendicularly, which is generally the global minimum energy state.

Perpendicular Conformation: Here, the C-CH₂ bond is oriented perpendicular to the benzene ring plane. This conformation often represents a higher energy state or a transition state between two equivalent bisected forms.

The presence of substituents on the benzene ring, specifically the bromo and methyl groups at the 3- and 5-positions, introduces steric and electronic perturbations that can influence the relative energies of these conformers and the rotational barriers between them. The methyl group, in particular, can create steric clashes that may slightly alter the ideal dihedral angles of the lowest energy conformations.

Table 1: Calculated Relative Energies and Dihedral Angles for Key Conformations of the Cyclopropylmethyl Side Chain

| Conformation | Dihedral Angle (Car-Car-CH₂-Ccy) | Relative Energy (kcal/mol) | Description |

| Bisected (Anti) | ~180° | 0.00 | The cyclopropyl group is oriented away from the methyl group, representing the most stable conformer. |

| Bisected (Syn) | ~0° | 1.5 - 2.5 | The cyclopropyl group is oriented towards the methyl group, leading to steric repulsion and higher energy. |

| Perpendicular | ~90° | 3.0 - 4.0 | Represents the rotational barrier (transition state) between the bisected conformations. |

Note: Data is illustrative and based on theoretical calculations for structurally similar substituted alkylbenzenes.

Solvent Effects on Molecular Conformation and Reactivity

The surrounding solvent environment can significantly modulate the conformational preferences and reactivity of a solute molecule. frontiersin.org Solvents can alter the relative stability of different conformers by interacting with the molecule's dipole moment and can influence reaction rates by stabilizing or destabilizing transition states. rsc.org Computational models, particularly those using a polarizable continuum model (PCM), are effective in simulating these solvent effects. smf.mx

For 1-Bromo-3-(cyclopropylmethyl)-5-methylbenzene, the polarity of the solvent is expected to have a discernible impact on its conformational equilibrium. The molecule possesses a permanent dipole moment due to the electronegative bromine atom. Solvents with higher dielectric constants will more effectively stabilize conformations with a larger dipole moment.

In a nonpolar solvent like hexane or toluene, intramolecular forces and steric effects are dominant, and the gas-phase conformational preferences are largely preserved. However, in polar solvents such as acetone or ethanol, the solvent cage can interact favorably with the molecular dipole. This interaction can lower the energy of more polar conformers and potentially reduce the energy barrier for rotation of the cyclopropylmethyl group. nih.gov

Changes in the solvent environment can also impact the molecule's reactivity in processes like electrophilic aromatic substitution. quora.com The solvent can influence the electronic structure of the benzene ring and the stability of charged intermediates. researchgate.net For instance, a polar solvent might enhance the reactivity at certain positions by stabilizing the corresponding sigma complex (arenium ion) intermediate. quora.com

Table 2: Calculated Solvent Effects on Conformer Stability and Molecular Dipole Moment

| Solvent | Dielectric Constant (ε) | Relative Energy of Bisected (Syn) Conformer (kcal/mol) | Overall Molecular Dipole Moment (Debye) |

| Gas Phase | 1.0 | 2.0 | 1.85 |

| Toluene | 2.4 | 1.9 | 1.92 |

| Acetone | 20.7 | 1.7 | 2.15 |

| Ethanol | 24.6 | 1.6 | 2.21 |

Note: Data is illustrative, derived from computational models (e.g., DFT with CPCM) on substituted aromatic compounds, and demonstrates expected trends.

Advanced Spectroscopic Methodologies for Research on 1 Bromo 3 Cyclopropylmethyl 5 Methylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic compounds. For a molecule with the complexity of 1-Bromo-3-(cyclopropylmethyl)-5-methylbenzene, advanced NMR methods are essential for complete structural assignment and for probing dynamic processes.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Confirmation

One-dimensional (1D) NMR spectra provide initial information, but for a trisubstituted benzene (B151609) derivative with a flexible side chain, 2D NMR is required for definitive confirmation. researchgate.netipb.pt Techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to piece together the molecular puzzle.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For 1-Bromo-3-(cyclopropylmethyl)-5-methylbenzene, COSY would show correlations between the benzylic methylene (B1212753) protons and the cyclopropyl (B3062369) methine proton, as well as among the protons within the cyclopropyl ring. It would also reveal the meta-coupling between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to. It allows for the unambiguous assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range connections (typically 2-3 bonds) between protons and carbons. This is vital for establishing the connectivity between the substituents and the benzene ring. For instance, correlations would be expected from the benzylic methylene protons to the aromatic carbons C1, C2, and C6 (using standard IUPAC numbering for the benzene ring), confirming the position of the cyclopropylmethyl group. Similarly, correlations from the methyl protons to C4, C5, and C6 would verify its placement.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aromatic H (H2, H4, H6) | ~6.8 - 7.2 | - |

| Methyl Protons (-CH₃) | ~2.3 | ~21.0 |

| Methylene Protons (-CH₂-) | ~2.5 | ~40.0 |

| Cyclopropyl Methine (CH) | ~1.0 | ~10.0 |

| Cyclopropyl Methylene (CH₂) | ~0.2 - 0.5 | ~4.0 |

| Aromatic C1 (-C-Br) | - | ~122.0 |

| Aromatic C2, C6 | - | ~129.0 - 131.0 |

| Aromatic C3, C5 | - | ~138.0 - 140.0 |

| Aromatic C4 | - | ~127.0 |

Interactive Table 2: Key Expected HMBC Correlations for Structural Confirmation

| Proton(s) | Correlated Carbon(s) | Implication |

| Methyl Protons (-CH₃) | C3, C5, C-CH₂ | Confirms methyl group at position 5 |

| Methylene Protons (-CH₂-) | C2, C4, C-Br, Cyclopropyl CH | Confirms cyclopropylmethyl group at position 3 |

| Aromatic H2 | C4, C6, C-Br | Confirms connectivity around the ring |

| Aromatic H4 | C2, C6, C-CH₃ | Confirms connectivity around the ring |

Dynamic NMR for Conformational Analysis and Reaction Kinetics

Dynamic NMR (DNMR) is utilized to study molecular processes that occur on the NMR timescale, such as conformational changes and chemical reactions. libretexts.org For 1-Bromo-3-(cyclopropylmethyl)-5-methylbenzene, the primary dynamic process of interest is the rotation around the single bond connecting the benzylic carbon to the aromatic ring.

At low temperatures, this rotation may become slow enough to result in distinct NMR signals for conformers, a phenomenon that can be observed through the broadening and subsequent splitting of peaks. By analyzing the spectra at various temperatures, it is possible to calculate the activation energy (ΔG‡) for this rotational barrier. This provides insight into the steric hindrance around the bond. DNMR can also be a powerful tool for monitoring reaction kinetics in real-time, observing the consumption of reactants and the formation of products without the need for quenching or sampling. nih.govnih.gov

Mass Spectrometry (MS) in Reaction Monitoring and Identification

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about molecular weight and structure.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which are crucial for determining the elemental composition of a molecule. nih.govresearchgate.net For 1-Bromo-3-(cyclopropylmethyl)-5-methylbenzene (C₁₁H₁₃Br), HRMS can distinguish its exact mass from other molecules with the same nominal mass. A key feature would be the isotopic pattern of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. HRMS would clearly resolve the molecular ion peaks (M⁺ and [M+2]⁺) separated by two mass units and with nearly equal intensity, which is a definitive indicator for the presence of a single bromine atom. acs.orgacs.org

Interactive Table 3: HRMS Data for 1-Bromo-3-(cyclopropylmethyl)-5-methylbenzene

| Parameter | Value |

| Molecular Formula | C₁₁H₁₃Br |

| Calculated Exact Mass (for C₁₁H₁₃⁷⁹Br) | 224.0201 |

| Calculated Exact Mass (for C₁₁H₁₃⁸¹Br) | 226.0180 |

| Expected Observation | Two peaks of ~1:1 intensity at m/z 224.0201 and 226.0180 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion, fragmenting it, and then analyzing the resulting product ions. This technique provides detailed structural information by elucidating the fragmentation pathways of a molecule. ethz.ch For alkylbenzenes, a common fragmentation involves the loss of an alkyl group and the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. core.ac.ukyoutube.com

For 1-Bromo-3-(cyclopropylmethyl)-5-methylbenzene, the molecular ion (m/z 224/226) would likely undergo several key fragmentations:

Loss of Bromine: Cleavage of the C-Br bond would result in an ion at m/z 145 (C₁₁H₁₃⁺).

Benzylic Cleavage: Loss of a cyclopropyl radical (•C₃H₅) would lead to a fragment at m/z 183/185.

Formation of Tropylium-like Ions: Subsequent fragmentation of the m/z 145 ion could lead to characteristic aromatic fragments.

Analyzing these fragmentation patterns helps to confirm the identity and structure of the compound. core.ac.ukresearchgate.net

Interactive Table 4: Predicted Key MS/MS Fragments

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 224/226 | 145 | •Br | [C₁₁H₁₃]⁺ |

| 224/226 | 183/185 | •C₃H₅ | [C₈H₈Br]⁺ |

| 145 | 130 | •CH₃ | [C₁₀H₁₀]⁺ |

| 145 | 104 | •C₃H₅ | [C₈H₈]⁺ |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and In Situ Reaction Monitoring

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are excellent for identifying functional groups and can be adapted for real-time monitoring of chemical reactions. spectroscopyonline.com

For 1-Bromo-3-(cyclopropylmethyl)-5-methylbenzene, the IR and Raman spectra would display characteristic bands corresponding to its structural features:

Aromatic C-H Stretch: Typically found just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Found just below 3000 cm⁻¹ (from the methyl and cyclopropylmethyl groups).

Aromatic C=C Stretch: A series of peaks in the 1450-1600 cm⁻¹ region.

C-H Bending: Out-of-plane C-H bending vibrations in the 650-900 cm⁻¹ region are diagnostic of the 1,3,5-trisubstitution pattern on the benzene ring.

C-Br Stretch: A strong absorption in the far-IR region, typically between 500 and 600 cm⁻¹.

These techniques are particularly powerful for in situ reaction monitoring. nih.govfrontiersin.orgmt.com By inserting a fiber-optic probe into a reaction vessel, changes in the vibrational spectra can be recorded over time. youtube.com For example, during a reaction that modifies the cyclopropylmethyl side chain, one could monitor the disappearance of its characteristic C-H stretching bands and the appearance of new bands corresponding to the product. This provides valuable kinetic and mechanistic data without altering the reaction conditions.

Interactive Table 5: Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3030 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |

| Aromatic C=C Stretch | 1580 - 1610, 1450 - 1500 | IR, Raman |

| C-H Out-of-Plane Bend (1,3,5-subst.) | 810 - 880 | IR |

| C-Br Stretch | 500 - 600 | IR, Raman |

Correlation of Vibrational Modes with Electronic Structure and Reaction Progress

The vibrational spectrum of 1-Bromo-3-(cyclopropylmethyl)-5-methylbenzene is a unique fingerprint, with each band corresponding to a specific molecular motion. These vibrational modes are sensitive to the electronic environment within the molecule. For instance, the C-Br stretching frequency is influenced by the electron density on the benzene ring, which in turn is affected by the electronic nature of the cyclopropylmethyl and methyl substituents.

During chemical reactions, such as nucleophilic aromatic substitution or cross-coupling reactions involving the C-Br bond, the electronic structure of the molecule undergoes significant changes. These alterations are directly reflected in the vibrational spectrum. For example, the weakening and eventual disappearance of the C-Br stretching band can be monitored to track the progress of a reaction where the bromine atom is substituted. Concurrently, the emergence of new vibrational bands corresponding to the newly formed bond provides evidence of product formation.

The principal vibrational modes for 1-Bromo-3-(cyclopropylmethyl)-5-methylbenzene are associated with the stretching and bending of its constituent chemical bonds. The aromatic ring exhibits characteristic C-H and C=C stretching vibrations. The cyclopropyl group has distinctive C-H stretching frequencies at higher wavenumbers, indicative of the strain in the three-membered ring. The methyl group also presents with symmetric and asymmetric C-H stretching and bending modes.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Significance |

|---|---|---|---|

| C-H Stretch | Aromatic Ring | 3100 - 3000 | Indicates the presence of the benzene ring. |

| C-H Stretch | Cyclopropyl | 3100 - 3000 | Characteristic of strained ring C-H bonds. |

| C-H Stretch | Methyl | 2975 - 2850 | Confirms the methyl substituent. |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Reflects the electronic state of the benzene ring. |

| CH₂ Scissoring | Cyclopropylmethyl | 1470 - 1440 | Identifies the methylene bridge. |

| C-Br Stretch | Bromo-Aromatic | 600 - 500 | Key for monitoring reactions at the C-Br bond. |

Quantitative Analysis in Reaction Optimization

Quantitative analysis using vibrational spectroscopy is a powerful tool for optimizing chemical reactions. By monitoring the intensity of a characteristic vibrational band of a reactant or product over time, a reaction profile can be constructed. For the synthesis of derivatives from 1-Bromo-3-(cyclopropylmethyl)-5-methylbenzene, FT-IR or Raman spectroscopy can be employed to determine reaction kinetics and identify the optimal conditions for yield and selectivity.

For example, in a Suzuki coupling reaction where the bromine atom is replaced by an aryl group, the decrease in the intensity of the C-Br stretching peak can be correlated with the consumption of the starting material. A calibration curve, prepared using standards of known concentration, allows for the determination of the concentration of 1-Bromo-3-(cyclopropylmethyl)-5-methylbenzene at any given time during the reaction. This data is invaluable for calculating reaction rates and understanding the influence of parameters such as temperature, catalyst loading, and reactant concentrations.

| Time (minutes) | Absorbance of C-Br Peak (arbitrary units) | Concentration of Reactant (M) |

|---|---|---|

| 0 | 1.00 | 0.100 |

| 10 | 0.75 | 0.075 |

| 20 | 0.50 | 0.050 |

| 30 | 0.25 | 0.025 |

| 40 | 0.10 | 0.010 |

| 50 | 0.05 | 0.005 |

X-ray Diffraction (XRD) for Solid-State Structural Determination

Crystal Structure Analysis of 1-Bromo-3-(cyclopropylmethyl)-5-methylbenzene Derivatives (if applicable)

While the crystal structure of 1-Bromo-3-(cyclopropylmethyl)-5-methylbenzene itself may not be extensively documented, analysis of its crystalline derivatives is a common practice. Such studies reveal how chemical modifications influence the solid-state structure. For a hypothetical derivative, XRD analysis would provide precise measurements of the molecular geometry.

For instance, in a derivative where the bromine atom is substituted, changes in the bond lengths and angles of the benzene ring can be observed, providing insight into the electronic effects of the new substituent. The conformation of the cyclopropylmethyl group, specifically the torsion angle between the cyclopropyl ring and the benzene ring, is also of interest as it can be influenced by crystal packing forces.

| Parameter | Value | Description |

|---|---|---|

| C-C (aromatic) | 1.39 Å | Average bond length in the benzene ring. |

| C-C (cyclopropyl) | 1.51 Å | Average bond length in the cyclopropyl ring. |

| C-CH₂ | 1.52 Å | Bond length between the benzene ring and the methylene bridge. |

| C-C-C (aromatic) | 120° | Average bond angle in the benzene ring. |

| C-C-C (cyclopropyl) | 60° | Internal bond angle of the cyclopropyl ring. |

| Torsion Angle (Aromatic-CH₂-Cyclopropyl) | Variable | Describes the orientation of the cyclopropylmethyl group relative to the benzene ring. |

Understanding Intermolecular Interactions and Packing Effects

The way in which molecules of 1-Bromo-3-(cyclopropylmethyl)-5-methylbenzene or its derivatives pack in the solid state is governed by a variety of non-covalent intermolecular interactions. These interactions, though weaker than covalent bonds, collectively determine the crystal's stability, density, and melting point.

The presence of the bromine atom allows for the possibility of halogen bonding, where the electropositive region on the bromine atom (the σ-hole) interacts with an electron-rich atom on a neighboring molecule. rsc.orgresearchgate.net Van der Waals forces, particularly dispersion forces, are significant due to the molecule's size and the polarizability of the bromine atom and the aromatic ring. C-H···π interactions, where a C-H bond from a cyclopropyl or methyl group on one molecule interacts with the π-electron cloud of the benzene ring of another, may also play a role in the crystal packing. The study of these interactions is crucial for crystal engineering, where the goal is to design materials with specific solid-state properties.

| Interaction Type | Atoms Involved | Typical Distance | Estimated Energy (kcal/mol) |

|---|---|---|---|

| Halogen Bonding | C-Br···Br-C | 3.4 - 3.7 Å | -1 to -5 |

| C-H···π | C-H and Benzene Ring | 2.5 - 2.9 Å (H to ring centroid) | -0.5 to -2.5 |

| Van der Waals | All atoms | Variable | Variable |

Future Research Directions and Emerging Trends in Aryl Bromide Chemistry

Sustainable and Green Chemistry Approaches in the Synthesis of 1-Bromo-3-(cyclopropylmethyl)-5-methylbenzene

The synthesis of aryl bromides, including 1-Bromo-3-(cyclopropylmethyl)-5-methylbenzene, has traditionally relied on methods that are now being re-evaluated through the lens of green chemistry. The classic use of molecular bromine (Br₂), for example, poses significant handling risks due to its toxicity and corrosiveness, and it suffers from poor atom economy as one mole of HBr byproduct is generated for every mole of brominated product.

Emerging sustainable alternatives focus on replacing hazardous reagents and minimizing waste. One promising strategy is the use of N-bromosuccinimide (NBS), a solid and easier-to-handle reagent, which can perform brominations under greener conditions. For instance, visible-light-induced benzylic bromination of toluene derivatives with NBS can be achieved efficiently in aqueous media ("on water"), avoiding chlorinated solvents. researchgate.net Another green approach involves the in situ generation of bromine from safer, more stable sources. Systems combining a bromide salt like sodium bromide (NaBr) with an oxidant such as hydrogen peroxide (H₂O₂) or sodium bromate (NaBrO₃) generate Br₂ only as needed, drastically reducing the risks associated with its storage and handling. rsc.orgrsc.orgscribd.comresearchgate.net These reactions can often be performed in more environmentally benign solvents, such as water, at ambient temperatures. researchgate.netrsc.org

The table below compares traditional and green bromination methods applicable to the synthesis of aryl bromides.

| Method | Brominating Agent | Typical Conditions | Green Chemistry Considerations |

| Traditional | Molecular Bromine (Br₂) | Chlorinated solvents, Lewis acid catalyst | Toxic, corrosive, poor atom economy, generates HBr waste. |

| Greener | N-Bromosuccinimide (NBS) | Aqueous media, visible light | Solid reagent (safer handling), avoids harsh acids and chlorinated solvents, though succinimide is a byproduct. researchgate.net |

| Greener | NaBr / H₂O₂ | Aqueous acidic medium | In situ generation of Br₂, water as a byproduct, high atom economy, avoids hazardous reagents. scribd.com |

| Greener | NaBr / NaBrO₃ | Aqueous acidic medium | Solid, stable reagents; efficient for both aromatic and benzylic bromination. rsc.orgrsc.orgresearchgate.net |

For a molecule like 1-Bromo-3-(cyclopropylmethyl)-5-methylbenzene, these green methods offer pathways to either introduce the bromine onto the aromatic ring or to functionalize the benzylic position of the methyl group, depending on the specific reagents and conditions (e.g., radical vs. electrophilic) employed. rsc.org

Advancements in Catalytic Systems for Selective Functionalization

Once synthesized, the 1-Bromo-3-(cyclopropylmethyl)-5-methylbenzene scaffold offers multiple sites for further elaboration. Modern catalysis provides powerful tools for the selective functionalization of such molecules, moving beyond classical cross-coupling reactions. A major frontier is the direct activation of carbon-hydrogen (C–H) bonds, which allows for the installation of new functional groups without pre-functionalized starting materials. acs.org

Palladium and rhodium are at the forefront of this research. organic-chemistry.orgresearchgate.netrsc.org